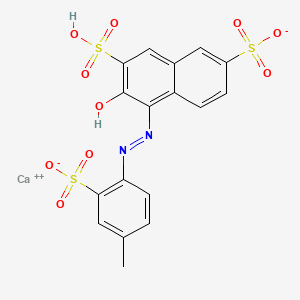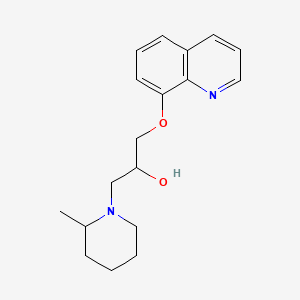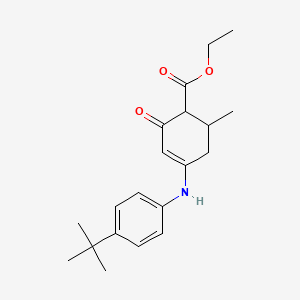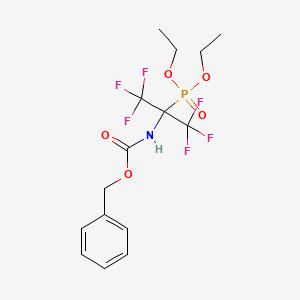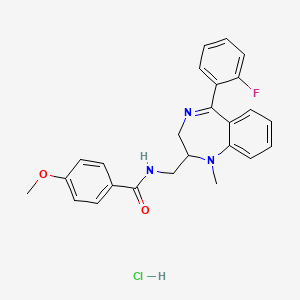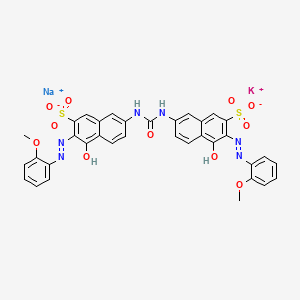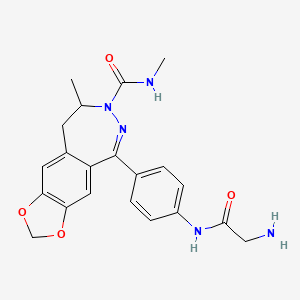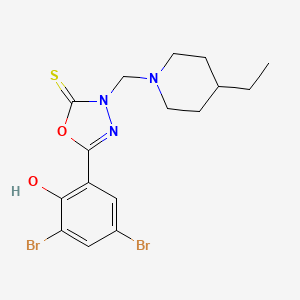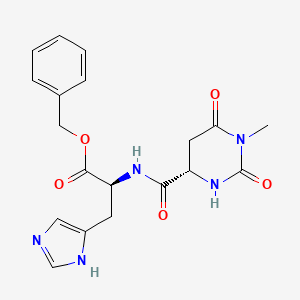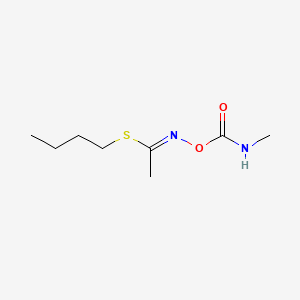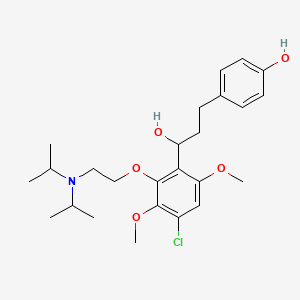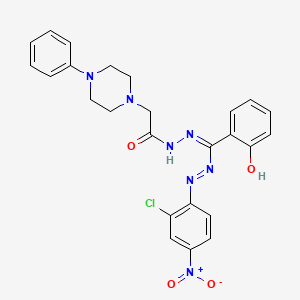
1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide involves several steps. The synthetic route typically starts with the preparation of the piperazineacetic acid derivative, followed by the introduction of the phenyl group. The azo coupling reaction is then performed with 2-chloro-4-nitrophenyl and 2-hydroxyphenyl groups under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and azo groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes and pigments due to its azo group, which imparts color properties.
Mechanism of Action
The mechanism of action of 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and interaction with cellular receptors.
Comparison with Similar Compounds
Similar compounds to 1-Piperazineacetic acid, 4-phenyl-, (((2-chloro-4-nitrophenyl)azo)(2-hydroxyphenyl)methylene)hydrazide include other azo compounds and piperazine derivatives. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of piperazine, phenyl, and azo groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
127718-36-9 |
|---|---|
Molecular Formula |
C25H24ClN7O4 |
Molecular Weight |
522.0 g/mol |
IUPAC Name |
N-[(Z)-[[(2-chloro-4-nitrophenyl)diazenyl]-(2-hydroxyphenyl)methylidene]amino]-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H24ClN7O4/c26-21-16-19(33(36)37)10-11-22(21)27-29-25(20-8-4-5-9-23(20)34)30-28-24(35)17-31-12-14-32(15-13-31)18-6-2-1-3-7-18/h1-11,16,34H,12-15,17H2,(H,28,35)/b29-27?,30-25- |
InChI Key |
OPXOKRUIDUUPCA-FTGRWOICSA-N |
Isomeric SMILES |
C1CN(CCN1CC(=O)N/N=C(/C2=CC=CC=C2O)\N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC(=O)NN=C(C2=CC=CC=C2O)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


